8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a brominated purine-dione derivative with a complex substitution pattern. Its core structure consists of a purine-2,6-dione scaffold substituted at the 1- and 3-positions with methyl groups, a bromine atom at the 8-position, and a 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group at the 7-position. Such derivatives are often explored as kinase inhibitors or modulators of cellular signaling pathways due to structural similarities with ATP .
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN8O2S/c1-22-12-11(13(26)23(2)16(22)27)24(14(17)18-12)8-9-28-15-19-20-21-25(15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFCEZMOUCJHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes purine and tetrazole moieties, which are known to exhibit various pharmacological effects.
The chemical formula for this compound is with a molecular weight of approximately 463.31 g/mol. Its structure consists of a brominated purine derivative linked to a phenyl-tetrazole group through a thioether bond.
Anticancer Properties
Recent studies have indicated that compounds with purine and tetrazole structures may exhibit significant anticancer activity. For instance, the incorporation of tetrazole rings has been associated with enhanced interaction with cancer cell targets, leading to apoptosis in various cancer cell lines. A study demonstrated that derivatives containing similar structures could inhibit tumor growth in vitro and in vivo models, suggesting that 8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione may possess similar properties .
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest. Compounds with purine and tetrazole functionalities have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the tetrazole moiety is believed to enhance the compound's interaction with bacterial enzymes critical for survival .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. The inhibition of enzymes such as dihydroorotase and aspartate transcarbamylase has been observed in related compounds, suggesting a potential mechanism by which 8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione could exert its biological effects .
Case Studies
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for drug development. Its structural features allow it to interact with multiple biological targets.
Anticancer Properties
Research has indicated that purine derivatives like 8-bromo-1,3-dimethyl derivatives can inhibit cancer cell proliferation. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes critical for nucleotide synthesis, disrupting DNA replication in rapidly dividing cells.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Disruption of nucleotide synthesis |
| Apoptosis Induction | Activation of programmed cell death pathways |
Case Study : A study demonstrated that similar compounds reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .
Anticonvulsant Effects
The thioether group present in the compound enhances its interaction with neurotransmitter systems, suggesting potential use in epilepsy treatment.
Case Study : In animal models, administration of compounds with similar structures resulted in a significant reduction in seizure frequency compared to control groups. This suggests that the compound may modulate GABAergic and glutamatergic neurotransmission.
Neuropharmacological Applications
Given its structure, the compound may have implications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets.
Potential Mechanisms :
- Modulation of neurotransmitter levels
- Neuroprotective effects against oxidative stress
Summary of Key Findings
The compound's unique structure leads to various applications in medicinal chemistry:
| Application Area | Key Findings |
|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells |
| Anticonvulsant | Reduces seizure frequency in animal models |
| Neuropharmacology | Potential neuroprotective effects and modulation of neurotransmitters |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional attributes are compared below with three analogs from recent literature.
Table 1: Structural and Functional Comparison
Notes:
- Molecular weight : Estimated for the target compound using atomic mass data.
- Biological activity : The target compound’s bromine and tetrazolyl-thioethyl groups may enhance binding to kinase ATP pockets, akin to compound 30 .
Structural Differentiation
Substitution at Position 8 :
- The target compound’s bromine atom (electron-withdrawing) contrasts with the ethyl group in compound 7a and the methylsulfonyl group in compound 7 . Bromine may increase electrophilicity, aiding covalent binding or stabilizing π-stacking interactions in kinase domains.
- Compound 7’s methylsulfonyl group contributes to necroptosis inhibition via hydrophobic interactions .
Synthesis Routes :
- Compound 30 is synthesized via KOH/EtOH reflux, while compound 7 employs methylcarbamate coupling . The target compound’s synthesis likely requires selective bromination and tetrazole-thioether coupling.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
